molecular formula C15H11N3S2 B11084966 5-(9H-fluoren-9-ylsulfanyl)-1,3,4-thiadiazol-2-amine

5-(9H-fluoren-9-ylsulfanyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11084966
M. Wt: 297.4 g/mol
InChI Key: MLDZORMBHBYMLU-UHFFFAOYSA-N
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Description

5-(9H-fluoren-9-ylsulfanyl)-1,3,4-thiadiazol-2-amine is an organic compound that features a thiadiazole ring substituted with a fluorenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-fluoren-9-ylsulfanyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 9H-fluorene-9-thiol with a suitable thiadiazole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a halogenated thiadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(9H-fluoren-9-ylsulfanyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the fluorenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated compounds and strong bases like sodium hydride or potassium tert-butoxide are typically used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Fluorenyl-substituted thiadiazoles.

Scientific Research Applications

5-(9H-fluoren-9-ylsulfanyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-(9H-fluoren-9-ylsulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(9H-fluoren-9-ylsulfanyl)-1-phenyltetrazole
  • (Fluoren-9-ylmethoxy)carbonyl amino acid derivatives
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Uniqueness

5-(9H-fluoren-9-ylsulfanyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the fluorenylsulfanyl group and the thiadiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.

Properties

Molecular Formula

C15H11N3S2

Molecular Weight

297.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylsulfanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H11N3S2/c16-14-17-18-15(20-14)19-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,16,17)

InChI Key

MLDZORMBHBYMLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)SC4=NN=C(S4)N

Origin of Product

United States

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